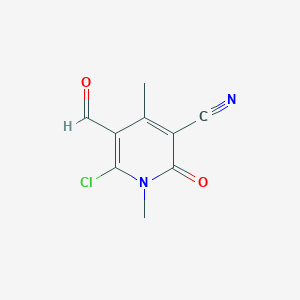![molecular formula C7H5F9O B1621084 2-[3,3,3-三氟-2,2-双(三氟甲基)丙基]环氧乙烷 CAS No. 502482-28-2](/img/structure/B1621084.png)
2-[3,3,3-三氟-2,2-双(三氟甲基)丙基]环氧乙烷
描述
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is a fluorinated organic compound with the molecular formula C7H5F9O. This compound is characterized by its unique structure, which includes multiple trifluoromethyl groups attached to an oxirane ring. The presence of these fluorine atoms imparts distinctive chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
科学研究应用
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers, coatings, and surfactants, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
作用机制
Target of Action
It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .
Mode of Action
It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.
Biochemical Pathways
Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.
Pharmacokinetics
Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.
生化分析
Biochemical Properties
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further participate in biochemical pathways. Additionally, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby modifying their function .
Cellular Effects
The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can lead to the activation of the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic modifications .
Molecular Mechanism
At the molecular level, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can alter the activity of enzymes and other proteins, leading to changes in cellular function. Furthermore, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can inhibit or activate specific enzymes, depending on the context, thereby influencing metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in laboratory settings are critical factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. The temporal effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in animal models vary with dosage. At low doses, this compound can induce adaptive responses, such as the activation of detoxification pathways. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is required to elicit a significant biological response. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence the levels of key metabolites, thereby affecting cellular metabolism. Additionally, the compound can interact with cofactors, such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is an important determinant of its function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method includes the epoxidation of a fluorinated alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination or direct fluorination with elemental fluorine, can also be employed to achieve high throughput and consistent quality .
化学反应分析
Types of Reactions: 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
相似化合物的比较
- 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane
- 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Comparison: Compared to these similar compounds, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is unique due to the presence of two trifluoromethyl groups on the same carbon atom, which significantly enhances its electron-withdrawing capability and chemical stability. This structural feature makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
属性
IUPAC Name |
2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYEHSXMRNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379708 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-28-2 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



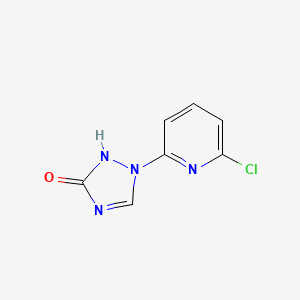
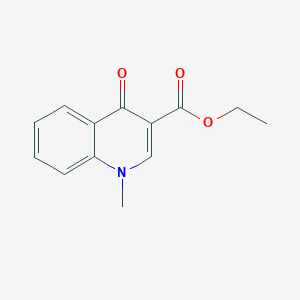
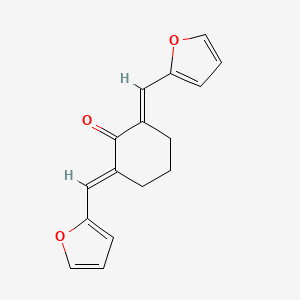
![1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one](/img/structure/B1621013.png)
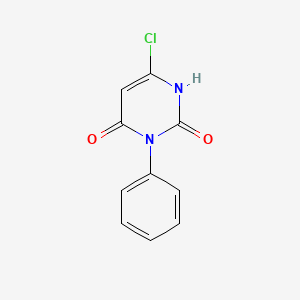

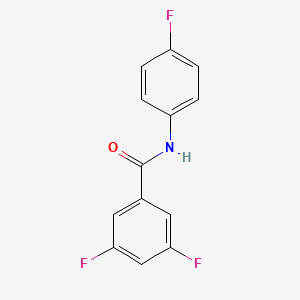


![N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B1621019.png)
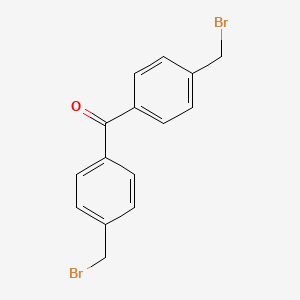
![3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1621022.png)
